molecular formula C14H15NO B2697911 2-(Naphthalen-1-YL)morpholine CAS No. 1097797-03-9

2-(Naphthalen-1-YL)morpholine

Cat. No.: B2697911
CAS No.: 1097797-03-9
M. Wt: 213.28
InChI Key: VYTVKXRSPYRGLI-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-YL)morpholine is an organic compound that features a morpholine ring attached to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-1-YL)morpholine typically involves the nickel-catalyzed amination of aryl chlorides. The procedure includes the following steps :

  • A single-necked round-bottomed flask is equipped with a Teflon-coated magnetic stir bar and flame-dried under reduced pressure.
  • The flask is charged with 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride, phenylboronic acid pinacol ester, nickel(II) chloride ethylene glycol dimethyl ether complex, and sodium tert-butoxide.
  • 2-Methyltetrahydrofuran is added, followed by morpholine and 1-chloronaphthalene.
  • The mixture is stirred at 23°C under a nitrogen atmosphere, then heated to 80°C for 3 hours.

Chemical Reactions Analysis

2-(Naphthalen-1-YL)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides.

Common reagents and conditions used in these reactions include nickel catalysts, sodium tert-butoxide, and various solvents like 2-methyltetrahydrofuran .

Scientific Research Applications

2-(Naphthalen-1-YL)morpholine has several scientific research applications:

Comparison with Similar Compounds

2-(Naphthalen-1-YL)morpholine can be compared with other similar compounds, such as:

    4-(Naphthalen-1-YL)morpholine: Similar structure but with the morpholine ring attached at a different position on the naphthalene moiety.

    1-(Naphthalen-1-YL)piperidine: Contains a piperidine ring instead of a morpholine ring.

    Naphthalen-1-ylmethylamine: Features an amine group attached to the naphthalene moiety.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-naphthalen-1-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-2-6-12-11(4-1)5-3-7-13(12)14-10-15-8-9-16-14/h1-7,14-15H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTVKXRSPYRGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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